

Unveiling Apo-Enterobactin: A Potent Myeloperoxidase Inhibitor for Inflammatory Diseases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: *B15602223*

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A comprehensive analysis of **apo-enterobactin**'s potential as a therapeutic myeloperoxidase (MPO) inhibitor is presented, offering a promising natural alternative in the fight against inflammatory diseases. This guide provides a detailed comparison with other MPO inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Myeloperoxidase (MPO) is a key enzyme in the human immune system, playing a critical role in pathogen defense. However, its overactivity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular and neurodegenerative disorders. The quest for potent and specific MPO inhibitors is a significant focus of current therapeutic research. This report details the validation of **apo-enterobactin**, the iron-free form of the bacterial siderophore enterobactin, as a robust MPO inhibitor and benchmarks its performance against other natural and synthetic compounds.

Quantitative Comparison of MPO Inhibitors

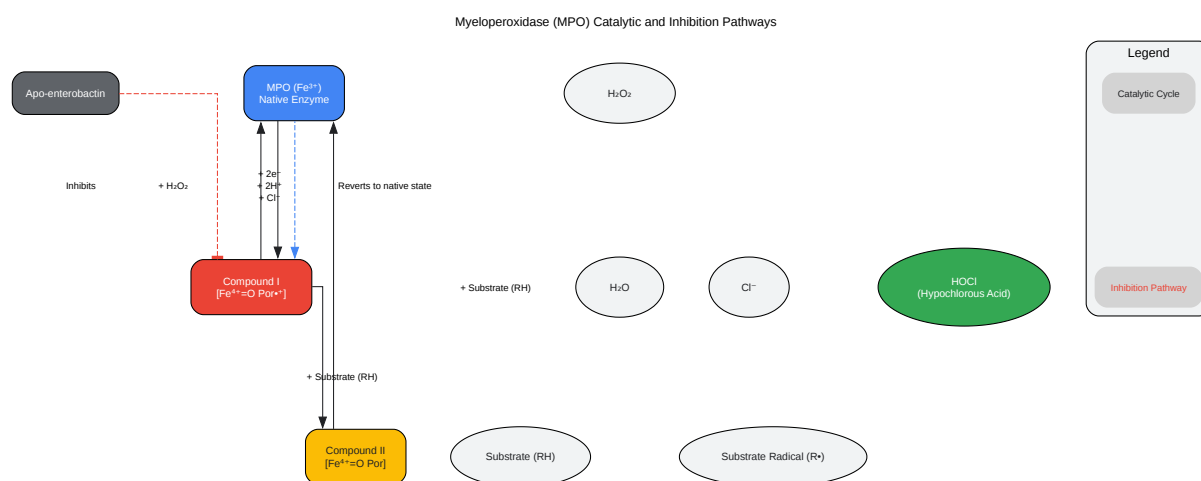
Apo-enterobactin demonstrates significant MPO inhibitory activity, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 1.0 μ M.^[1] This potency is comparable to other known inhibitors and positions it as a viable candidate for further investigation. The

following table provides a comparative overview of **apo-enterobactin** and other select MPO inhibitors.

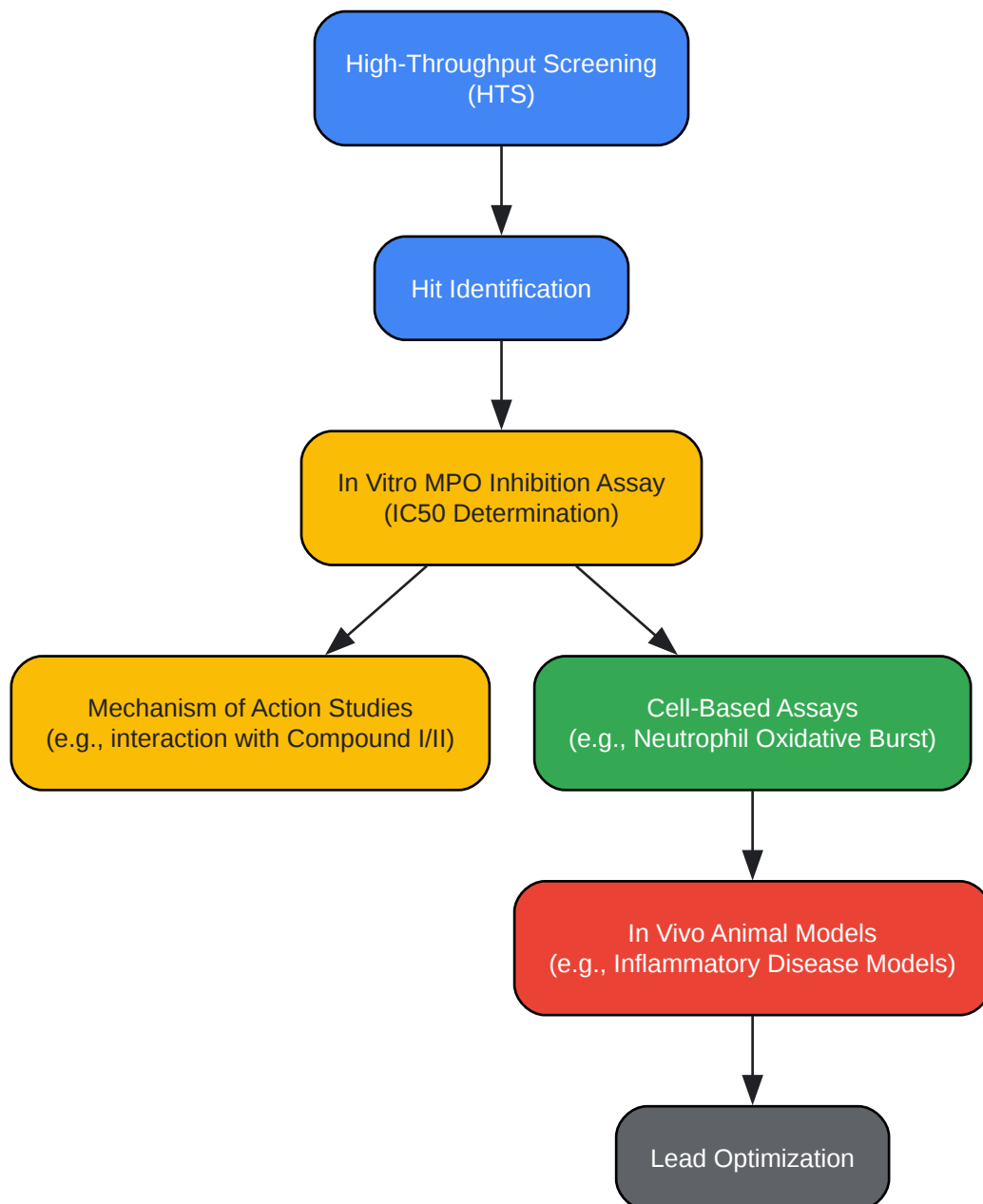
Inhibitor	Type	Source Organism/Orig in	IC50 Value	Mechanism of Action
Apo-enterobactin	Catechol Siderophore	Bacteria (e.g., E. coli)	~1.0 μ M	Interferes with MPO Compound I, reverting the enzyme to its native ferric state.[1][2]
Mitiperstat (AZD4831)	Synthetic	Chemical Synthesis	1.5 nM	Irreversible inhibitor targeting the MPO active site.[3]
AZD3241	Synthetic	Chemical Synthesis	1.2 μ M	Inhibits MPO/HOCl- mediated oxidation.[4]
4,4'- Difluorochalcone	Chalcone	Synthetic	0.05 μ M	Inhibition of MPO's chlorinating activity.[5]
β -Turmerone	Sesquiterpenoid	Curcuma longa (Turmeric)	4.7 μ g/mL	Anti- inflammatory activity through MPO inhibition. [6]
4-(3-hydroxy- phenoxy)- butylamine	Synthetic	Chemical Synthesis	86 nM	Potent MPO inhibition.[7]

Mechanism of MPO Inhibition by Apo-Enterobactin

The inhibitory action of **apo-enterobactin** is attributed to its unique catechol-containing structure. The MPO catalytic cycle involves the conversion of the native enzyme to a highly reactive intermediate, Compound I. **Apo-enterobactin** intervenes at this critical step, preventing the completion of the catalytic cycle and the production of downstream inflammatory mediators.^{[1][2]} This is distinct from some other inhibitors that act on a subsequent intermediate, Compound II.



Workflow for MPO Inhibitor Validation



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- To cite this document: BenchChem. [Unveiling Apo-Enterobactin: A Potent Myeloperoxidase Inhibitor for Inflammatory Diseases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602223#validation-of-apo-enterobactin-as-an-mpo-inhibitor]

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